3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
1-benzothiophen-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-17(16-8-12-4-1-2-6-15(12)22-16)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-9,14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODCORLEJNHQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method involves the cyclization of 2-bromothiophene with an appropriate alkyne under palladium-catalyzed conditions . The resulting benzo[b]thiophene intermediate is then subjected to further functionalization to introduce the pyridin-3-yloxy and azetidin-1-yl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antidepressant Activity
Research indicates that this compound interacts with the 5-HT1A serotonin receptor , which plays a crucial role in mood regulation. Its affinity for this receptor suggests potential applications in treating depression and anxiety disorders by modulating serotonin signaling pathways .
Antibacterial Properties
Studies have shown that compounds similar to 3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine exhibit antibacterial activity against various pathogens. For instance, derivatives containing the azetidine structure have been tested against Gram-positive and Gram-negative bacteria, revealing moderate to significant antibacterial effects .
Anticancer Activity
The compound has also garnered interest for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest .
The biological activities of this compound can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antidepressant | Modulates serotonin receptors (5-HT1A) |
| Antibacterial | Exhibits activity against various bacteria |
| Anticancer | Potential growth inhibition in cancer cells |
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- A study on pyridine-containing azetidine derivatives demonstrated their antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .
- Another research highlighted the anticancer potential of benzothiophene derivatives, indicating that structural modifications could enhance their efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of 3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . Additionally, it can inhibit the activity of enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties:
Key Research Findings
Impact of Substituents on Binding Affinity: The benzothiophene group in the target compound likely enhances binding to aromatic-rich biological targets (e.g., kinases or GPCRs) via π-π interactions and sulfur-mediated hydrophobic effects. In contrast, BK43904’s 2-methylbenzoyl group may reduce steric hindrance, favoring interactions with shallow binding pockets .
Pharmacokinetic Considerations :
- The azetidine ring in all analogs confers rigidity, which may improve metabolic stability by reducing cytochrome P450-mediated oxidation. However, the benzothiophene group’s lipophilicity in the target compound could increase tissue distribution but also raise toxicity risks .
- Compounds like 3-(1-benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine demonstrate that bulky substituents (e.g., benzyl) can hinder solubility, necessitating formulation adjustments.
Synthetic Accessibility :
- Brominated analogs (e.g., 3-(benzyloxy)-2-bromopyridine ) highlight the utility of halogen atoms for further functionalization. The target compound’s benzothiophene group, however, may require specialized synthetic routes, increasing production costs.
Biological Activity
3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine is a compound that has garnered attention due to its potential biological activity, particularly in the realms of antibacterial and anticancer properties. This article provides an in-depth analysis of the biological activity associated with this compound, supported by various research findings, case studies, and a comprehensive data table.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 324.4 g/mol. The compound features a benzothiophene moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antibacterial Activity
Research indicates that derivatives of benzothiophene exhibit significant antibacterial properties. In vitro studies have demonstrated that compounds containing the benzothiophene structure can effectively inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have shown low minimum inhibitory concentrations (MICs) against Gram-positive bacteria, suggesting strong antibacterial potential .
Anticancer Activity
The anticancer properties of benzothiophene derivatives have also been explored extensively. Studies have reported that these compounds can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, derivatives have been tested against multiple cancer types, revealing promising results in inhibiting tumor growth .
Research Findings and Case Studies
A selection of relevant studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Evaluated antibacterial efficacy against Staphylococcus aureus, showing MIC values as low as 16 µg/mL. |
| Study 2 | Investigated anticancer effects on breast cancer cell lines, demonstrating significant inhibition of cell viability with IC50 values below 10 µM. |
| Study 3 | Assessed anti-inflammatory properties, revealing a reduction in nitric oxide production in LPS-stimulated RAW 264.7 cells. |
The mechanisms underlying the biological activities of this compound are multifaceted:
Antibacterial Mechanism:
- Disruption of bacterial cell wall synthesis.
- Inhibition of essential bacterial enzymes.
Anticancer Mechanism:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of specific signaling pathways involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
